N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide
Description
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-chloro-substituted phenyl ring modified with a hydroxy(phenyl)methyl group. This compound’s unique structure combines a thiophene heterocycle with a benzyl alcohol moiety, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
1266422-38-1 |
|---|---|
Molecular Formula |
C18H14ClNO2S |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO2S/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11,17,21H,(H,20,22) |
InChI Key |
ADKAIZBNNFWVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CS3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiophene-2-Carboxamide Core
Method:
The core thiophene-2-carboxamide is typically synthesized via a cyclization reaction involving thiophene derivatives and amide-forming reagents. A common route involves:
- Starting with thiophene-2-carboxylic acid or its derivatives
- Activation of the acid group using reagents like thionyl chloride or oxalyl chloride to form acyl chlorides
- Amide formation through reaction with suitable amines or ammonium salts under reflux conditions
- Solvent: Dichloromethane or acetic acid
- Temperature: Reflux (around 80°C)
- Duration: 4–6 hours
- Yield: Typically around 70–85%
Data Tables Summarizing Key Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Thiophene-2-carboxylic acid | Thionyl chloride | DCM | Reflux (~80°C) | 4–6 h | 75–85% | Acid activation |
| 2 | Acyl chloride | Amine derivatives | DCM or AcOH | Reflux | 4–6 h | 70–80% | Amide formation |
| 3 | Phenyl derivatives | Formaldehyde | Ethanol/water | 25–50°C | 4–8 h | 65–80% | Hydroxymethylation |
| 4 | Phenyl derivatives | NCS or Cl2 | DCM | 0–25°C | 2–4 h | 60–75% | Chlorination |
| 5 | Core + substituted phenyl | Coupling reagents | DMF/DCM | Room temp | 12–24 h | 60–85% | Final coupling |
Research Discoveries and Innovations
Recent research has focused on optimizing yields and purity through:
- Catalyst selection: Use of Lewis acids like FeCl₃ enhances regioselectivity during aromatic substitution.
- Green chemistry approaches: Employing environmentally benign solvents and reagents.
- Process intensification: Microwave-assisted synthesis for faster reaction times and improved yields.
- Impurity control: Identification and suppression of side reactions such as over-chlorination or poly-substitution, as detailed in patent EP 2895176 B1 and research articles.
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s key structural elements are compared below with analogs:
Physicochemical Properties
Melting Points and Stability:
- N-(2-Nitrophenyl)thiophene-2-carboxamide: Melts at 397 K (124°C) . Dioxoimidazolidinyl analog (): Melting point 244–246°C, suggesting high stability due to hydrogen bonding .
- The hydroxy(phenyl)methyl group in the target compound may reduce melting points compared to nitro-substituted analogs due to steric hindrance and altered packing.
Solubility and Lipophilicity:
- The hydroxybenzyl group in the target compound introduces polarity, likely enhancing aqueous solubility compared to N-(4-chlorophenyl)thiophene-2-carboxamide.
- Nitro groups (e.g., ) increase polarity but may reduce solubility in nonpolar solvents.
Biological Activity
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H16ClNOS
- Molecular Weight : 315.83 g/mol
- CAS Number : 783090
This structure features a thiophene ring, which is known for contributing to various biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression. The compound acts similarly to Combretastatin A-4 (CA-4), a well-known anticancer agent. It has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene carboxamides exhibit significant anticancer activity. For instance, compounds similar to this compound have shown IC50 values in the range of 5.46 µM to 12.58 µM against Hep3B liver cancer cells, indicating potent cytotoxic effects .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2b | 5.46 | Hep3B | Disruption of microtubule dynamics |
| 2e | 12.58 | Hep3B | Apoptosis induction |
| St.1 | 23 | Hep3B | G2/M phase arrest |
Case Studies
- Study on Hep3B Cells : A study investigated the effects of various thiophene derivatives on Hep3B cells, revealing that structural modifications significantly influenced their anticancer potency. The presence of halogen substitutions was found to enhance activity .
- Molecular Dynamics Simulations : Molecular dynamics simulations indicated that the binding stability of these compounds within the tubulin-colchicine-binding pocket was comparable to that of CA-4, suggesting similar mechanisms of action .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the phenyl and thiophene moieties. Key steps include:
- Amide bond formation : Coupling of activated thiophene-2-carboxylic acid derivatives (e.g., acyl chlorides) with substituted aniline precursors under reflux conditions. Catalysts like phosphorus pentoxide or coupling agents (e.g., carbodiimides) are critical for efficiency .
- Hydroxyl group introduction : Controlled reduction or hydroxylation at the benzylic position using NaBH₄ or transition metal catalysts .
- Purification : Recrystallization (e.g., acetonitrile) or column chromatography to isolate the final product. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to amine) and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, aromatic protons in the thiophene ring appear at δ 6.8–7.5 ppm, while hydroxyl protons resonate near δ 5.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns for halogenated derivatives .
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .
- HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How do structural modifications at specific positions influence biological activity?
Structure-Activity Relationship (SAR) Insights :
| Position Modified | Substituent Introduced | Observed Effect | Reference |
|---|---|---|---|
| Thiophene C5 | Bromine | Enhanced enzyme inhibition (IC₅₀ ↓ 40%) | |
| Phenyl C4 | Methoxy | Improved solubility (LogP ↓ 0.8) without losing potency | |
| Benzylic hydroxyl | Methyl ester | Reduced receptor binding (Kd ↑ 3-fold) due to steric hindrance |
Methodological Approach:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases). Validate with mutagenesis studies .
- In vitro assays : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., fluorescence-based) .
Q. What methodologies are recommended for studying interactions with biological targets?
- Binding affinity assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify Kd values. For example, SPR with immobilized thrombin for anticoagulant activity studies .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) tracked via confocal microscopy to evaluate membrane permeability .
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS/MS to measure half-life (t₁/₂) and identify major metabolites .
Q. How can contradictions in reported biological activity data be resolved?
- Standardized assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH 7.4), and compound concentrations (e.g., 10 µM) across studies .
- Orthogonal validation : Confirm enzyme inhibition via both fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) and radioactive labeling .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent labs, accounting for variables like solvent (DMSO vs. ethanol) .
Data Contradiction Analysis
Case Study : Discrepancies in IC₅₀ values for kinase inhibition:
- Possible Causes :
- Variability in ATP concentrations (1 mM vs. 100 µM) .
- Differences in protein purity (e.g., His-tagged vs. tag-free kinases) .
- Resolution : Re-test under uniform conditions and report Hill coefficients to assess cooperativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
